1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 254.13 g/mol. This compound is classified as a piperazine derivative, which is recognized for its diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various biological pathways. Its structure features a piperazine ring substituted with a 5-fluoropyridine moiety, enhancing its potential biological activity and utility in synthetic organic chemistry.
The synthesis of 1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride typically involves the nucleophilic aromatic substitution reaction between 5-fluoropyridine and piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the formation of the desired product.
The general synthetic route can be summarized as follows:
This synthetic approach allows for modifications that can lead to various derivatives of the compound, potentially altering its pharmacological properties.
The molecular structure of 1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride consists of a piperazine ring connected to a pyridine ring at the 3-position, with a fluorine substituent at the 5-position of the pyridine. This specific arrangement contributes to its unique chemical properties and biological interactions.
These identifiers are crucial for database searches and chemical information retrieval.
1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
The outcomes of these reactions depend on the specific reagents and conditions employed, allowing for further functionalization of the compound .
The mechanism of action for 1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride involves its interaction with specific receptors or enzymes within biological systems. It may modulate receptor activity, influencing various physiological processes. The exact molecular targets are still under investigation but are believed to include neurotransmitter receptors involved in dopamine and serotonin pathways .
1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Its reactivity profile allows it to participate in various organic reactions, making it a valuable intermediate in chemical synthesis.
1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride has several scientific uses:
This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity and therapeutic potential, highlighting its importance in ongoing research within medicinal chemistry and related fields.
Transition metal-catalyzed cross-coupling reactions enable precise C–N bond formation between fluoropyridine scaffolds and piperazine rings. The Buchwald-Hartwig amination stands as a pivotal method, where palladium catalysts (e.g., Pd(dba)₂/XPhos systems) mediate the coupling of 3-bromo-5-fluoropyridine with N-Boc-piperazine. This reaction proceeds at 80–100°C in toluene, yielding the protected adduct N-Boc-1-(5-fluoropyridin-3-yl)piperazine, which is subsequently deprotected and converted to the dihydrochloride salt. Key challenges include controlling bis-alkylation byproducts and suppressing palladium-induced dehalogenation. Optimized conditions employ a 1:1 pyridine/piperazine ratio and catalyst loadings of 2–5 mol%, achieving >85% conversion [9].
Copper-catalyzed methods offer cost-effective alternatives, particularly for electron-deficient fluoropyridines. CuI/1,10-phenanthroline systems facilitate coupling between 3-iodo-5-fluoropyridine and piperazine in DMSO at 120°C. While avoiding precious metals, these reactions require stoichiometric cesium carbonate and exhibit reduced efficiency with sterically hindered piperazines (e.g., N-methylpiperazine yields drop to 45–60%) [8] [9].
Challenges in Direct C–H Functionalization: Unlike piperidines, direct α-C–H functionalization of piperazines remains underdeveloped due to the second nitrogen’s destabilizing influence. Lithiation strategies with N-Boc-N’-alkylpiperazines using sec-BuLi/TMEDA achieve moderate α-substitution (e.g., TMS, CO₂H installation), but enantioselective variants are limited to dynamic thermodynamic resolution with chiral diamines (≤81:19 er) [9].
Table 1: Transition Metal-Catalyzed Coupling Performance
Catalyst System | Temp (°C) | Solvent | Yield (%) | Key Limitation |
---|---|---|---|---|
Pd(dba)₂/XPhos | 100 | Toluene | 85–92 | Bromide reduction |
CuI/Phenanthroline | 120 | DMSO | 70–80 | Steric sensitivity |
Pd/C (heterogeneous) | 80 | Water | 60–75 | Leaching |
SNAr leverages the inherent electrophilicity of fluoropyridines for direct coupling with piperazines without metal catalysts. The C5-fluorine in 3,5-difluoropyridine exhibits superior leaving-group aptitude versus C3-fluorine due to the meta-nitrogen’s electron-withdrawing effect. Reacting 3,5-difluoropyridine with 1.05 equiv piperazine in acetonitrile at 25°C selectively yields 1-(5-fluoropyridin-3-yl)piperazine within 2 hours, minimizing bis-adduct formation. The dihydrochloride salt is precipitated by HCl/gas treatment in ethanol [1] [4].
Kinetic studies reveal solvent-dependent regioselectivity: Polar aprotic solvents (e.g., DMF, NMP) accelerate reaction rates but favor bis-substitution, while protic solvents like ethanol enhance mono-selectivity. Microwave assistance (150°C, 30 min) further optimizes efficiency for analogues such as 1-(6-(trifluoromethyl)pyridin-3-yl)piperazine dihydrochloride [4] [10].
Table 2: SNAr Reactivity of Fluoropyridine Derivatives
Substrate | Leaving Group | Reaction Time (h) | Piperazine Equiv | Yield (%) |
---|---|---|---|---|
3,5-Difluoropyridine | F (C5) | 2.0 | 1.05 | 90 |
3-Chloro-5-fluoropyridine | Cl (C3) | 4.5 | 1.2 | 78 |
5-Fluoro-3-nitropyridine | NO₂ (C3) | 0.5 | 1.1 | 95 |
Piperazine’s dual nitrogen nucleophilicity necessitates selective protection to avoid uncontrolled polyalkylation. The tert-butoxycarbonyl (Boc) group dominates as the N1-protecting group due to its orthogonal deprotection under acidic conditions. For unsymmetrical piperazines, sequential protection employs Boc for N1 and benzyloxycarbonyl (Cbz) for N4, enabling selective N4-deprotection via hydrogenolysis. This strategy is critical for synthesizing 2-substituted derivatives like 2-(hydroxymethyl)-1-(5-fluoropyridin-3-yl)piperazine, where the Boc group survives Pd/C-catalyzed deprotection of Cbz [5].
Oxazolidinone Protection: Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones serve as bifunctional protected intermediates, generated from N,N’-di-Boc-piperazine-2-carboxylic acid via borane reduction and base-induced cyclization. These scaffolds resist nucleophilic attack at N4 during pyridine coupling, and subsequent ring-opening with sodium benzylate installs 2-(aryloxymethyl) groups [5].
Table 3: Protecting Group Performance in Piperazine Chemistry
Protection Strategy | Deprotection Conditions | Compatibility | Yield Range (%) |
---|---|---|---|
N1-Boc/N4-Cbz | 1. H₂/Pd-C (Cbz); 2. TFA (Boc) | SNAr, metal catalysis | 75–85 |
N1-Boc/N4-Ts | Mg/MeOH (Ts); TFA (Boc) | Alkylation | 60–75 |
Oxazolidinone | NaOH (ring-opening) | Nucleophiles | 80–90 |
Scalable synthesis of 1-(5-fluoropyridin-3-yl)piperazine dihydrochloride demands integration of catalytic efficiency, impurity control, and regulatory-compliant purification. Pilot-scale SNAr processes (50–100 L) utilize continuous flow reactors with in-line FTIR monitoring to maintain stoichiometric balance and suppress dihydrofluoropyridine impurities (<0.15%). Salt formation employs hydrochloric acid gas bubbling in ethyl acetate, producing uniform crystalline dihydrochloride with residual solvents <350 ppm [3] [6].
Quality by Design (QbD): Critical process parameters (CPPs) include reaction stoichiometry (piperazine:fluoropyridine = 1.05:1), temperature control (±2°C), and crystallization antisolvent addition rate. Critical quality attributes (CQAs) encompass particle size distribution (D90 < 200 µm), residual palladium (<10 ppm for metal-catalyzed routes), and chiral purity for asymmetric analogues [3] [6].
Technology Transfer: Bridging R&D and GMP requires MSAT (Manufacturing Science & Technology) teams to embed process analytical technology (PAT) early. Real-time analytics, such as Raman spectroscopy for polymorph tracking during salt formation, reduce release testing timelines from weeks to days—critical for unstable intermediates in cell therapies [6].
Table 4: GMP Process Validation Stages
Stage | Objective | Key Deliverables |
---|---|---|
Process Design | Define CPPs and CQAs | Risk assessment, small-scale models |
Process Performance | Establish operating ranges | 3 consecutive validation batches |
Continued Verification | Monitor lifecycle performance | Annual product reviews, PAT integration |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0